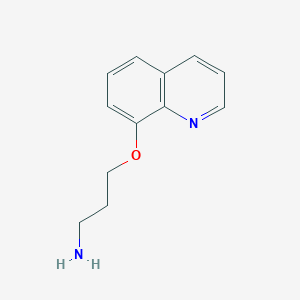

3-(Quinolin-8-yloxy)propan-1-amine

Vue d'ensemble

Description

3-(Quinolin-8-yloxy)propan-1-amine is an organic compound featuring a quinoline moiety linked to a propanamine chain via an ether linkage

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-8-yloxy)propan-1-amine typically involves the following steps:

Starting Materials: Quinoline-8-ol and 3-chloropropan-1-amine.

Reaction: The quinoline-8-ol is reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Quinolin-8-yloxy)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Amides or other substituted products.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has demonstrated that quinoline derivatives, including 3-(Quinolin-8-yloxy)propan-1-amine, exhibit significant anticancer properties. These compounds can interact with DNA and inhibit its synthesis, leading to apoptosis in cancer cells. For instance, a study showed that this compound could reduce cell viability in breast cancer cells by up to 70% at higher concentrations, activating caspase pathways involved in programmed cell death .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. In laboratory studies, it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent against infections .

Neuroprotective Effects

Recent findings suggest that this compound may have neuroprotective properties. It has been explored for its ability to influence multiple intramolecular targets relevant to neurodegenerative diseases such as Alzheimer’s. The compound's interaction with dopamine receptors indicates potential therapeutic applications in treating neurological disorders .

Biological Mechanisms and Pathways

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- DNA Interaction : The compound binds to DNA, disrupting replication and transcription processes.

- Caspase Activation : It triggers caspase-dependent apoptotic pathways, facilitating programmed cell death in cancer cells.

- Membrane Permeability : The compound enhances cell membrane permeability, which can increase the efficacy of other therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism involved activation of apoptotic pathways through caspase activation .

Case Study 2: Antimicrobial Activity

In a comprehensive evaluation of antimicrobial properties, the compound was tested against various bacterial strains using disk diffusion methods. Results indicated substantial inhibition zones for both Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 3-(Quinolin-8-yloxy)propan-1-amine depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes.

Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions, facilitating various organic transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinoline-8-ol: A precursor in the synthesis of 3-(Quinolin-8-yloxy)propan-1-amine, known for its antimicrobial properties.

3-(Quinolin-8-yloxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an amine.

8-Hydroxyquinoline: A simpler structure lacking the propanamine chain, widely used as a chelating agent.

Uniqueness

This compound is unique due to its combination of a quinoline ring and a propanamine chain, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Activité Biologique

3-(Quinolin-8-yloxy)propan-1-amine, also known by its chemical identifier CAS No. 198782-79-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target Interactions

this compound is believed to interact with various biological targets, leading to diverse pharmacological effects. The quinoline moiety is known for its ability to bind to multiple receptors and enzymes, influencing pathways involved in inflammation and cell signaling.

Biochemical Pathways

Research indicates that derivatives of quinoline compounds can inhibit key mediators in inflammatory processes, such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) . These interactions suggest that this compound may exhibit anti-inflammatory properties.

Antimicrobial Activity

Recent studies have highlighted the antibacterial potential of quinoline derivatives. For instance, compounds similar to this compound have shown efficacy against both gram-positive and gram-negative bacteria . This activity is attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive & Gram-negative | |

| Similar Quinoline Derivatives | Antifungal | Various fungal strains |

Cytotoxicity Studies

In cytotoxicity evaluations, this compound exhibited low toxicity towards normal human cells (e.g., WI38 fibroblasts). Comparatively, it showed weaker cytotoxic effects than Doxorubicin, a standard chemotherapy agent. This selectivity suggests a favorable safety profile for therapeutic applications .

Study on Inflammatory Response

A study investigating the anti-inflammatory effects of quinoline derivatives demonstrated that this compound significantly reduced levels of inflammatory markers in vitro. The compound inhibited TNF-α production in macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Efficacy Assessment

Another research effort focused on the antimicrobial properties of quinoline derivatives, including this compound. The compound was tested against various bacterial strains and displayed notable antibacterial activity, particularly against resistant strains .

Propriétés

IUPAC Name |

3-quinolin-8-yloxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-7-3-9-15-11-6-1-4-10-5-2-8-14-12(10)11/h1-2,4-6,8H,3,7,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYFCKIQWAXRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCCN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.